molecular formula C13H17NO2 B14870076 1-Benzyl-5-hydroxyazepan-2-one

1-Benzyl-5-hydroxyazepan-2-one

Cat. No.: B14870076
M. Wt: 219.28 g/mol
InChI Key: AKXWWZCHRBSRCY-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxyazepan-2-one is a six-membered lactam (azepanone) featuring a benzyl substituent at position 1 and a hydroxyl group at position 5. The hydroxy group at position 5 may enhance solubility and hydrogen-bonding interactions, distinguishing it from related ketone-containing analogs.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-benzyl-5-hydroxyazepan-2-one

InChI

InChI=1S/C13H17NO2/c15-12-6-7-13(16)14(9-8-12)10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2

InChI Key

AKXWWZCHRBSRCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(CCC1O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-hydroxyazepan-2-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with a suitable azepanone precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or reduction to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-hydroxyazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.

    Reduction: Formation of benzyl alcohol or other reduced derivatives.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

1-Benzyl-5-hydroxyazepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-hydroxyazepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Benzyl-5-hydroxyazepan-2-one with structurally related compounds from the provided evidence:

Compound Name CAS Number Ring Size Key Functional Groups Applications Key Properties
This compound N/A 6-membered Lactam (2-one), 5-OH, 1-benzyl Hypothetical: Drug intermediate Enhanced solubility (due to -OH), potential H-bond donor/acceptor
1-Benzyl-1,4-diazepan-5-one N/A 7-membered Diazepanone (5-one), 1-benzyl Pharmaceuticals, biological studies Two nitrogen atoms; crystal structure reported; enzyme inhibition potential
1-Methyl-5-phenyl-3H-1,4-benzodiazepin-2-one 3034-65-9 Bicyclic (fused benzene + diazepine) Benzodiazepin-2-one, 1-methyl, 5-phenyl Psychoactive agents (e.g., anxiolytics) High lipophilicity; CNS activity; regulated safety profile
1-Benzylazocan-5-one 16853-08-0 8-membered Azocanone (5-one), 1-benzyl Pharmaceutical intermediate Larger ring size; conformational flexibility; limited solubility

Key Findings from Comparative Studies

Ring Size and Strain: The six-membered azepanone (target compound) likely exhibits lower ring strain compared to seven-membered diazepanones and eight-membered azocanones . Smaller rings may favor synthetic accessibility and stability. Bicyclic benzodiazepines (e.g., 1-Methyl-5-phenyl-1,4-benzodiazepin-2-one) demonstrate enhanced rigidity, improving receptor binding specificity .

Functional Group Impact: The 5-hydroxy group in the target compound distinguishes it from ketone-containing analogs (e.g., 1-Benzyl-1,4-diazepan-5-one).

Biological Activity: Diazepanones (e.g., 1-Benzyl-1,4-diazepan-5-one) are studied for enzyme inhibition and antimicrobial activity due to dual nitrogen atoms . Benzodiazepines (e.g., 1-Methyl-5-phenyl derivative) are clinically validated for CNS modulation, acting via GABA receptor interactions .

Synthetic Utility: Azocanones (eight-membered) like 1-Benzylazocan-5-one are less explored but may serve as scaffolds for macrocyclic drugs .

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